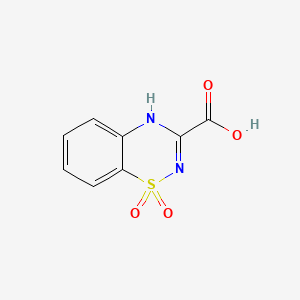

2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid

Overview

Description

2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid is a derivative of 1,2,4-Benzothiadiazine 1,1-dioxide . These derivatives have been long used in human therapy as diuretic and antihypertensive agents . They are also known for their antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer properties, and their ability to activate KATP channels and modulate AMPA receptors .

Synthesis Analysis

The synthesis of 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid involves several steps. Esters and amides of 2H-1,2,4-benzothiadiazine-3-carboxylic acid 1,1-dioxide were synthesized from 2-sulfamoyloxanilic acid esters . Other synthetic strategies that have been employed in the literature to prepare BTDs include ring closure, alkylation, acylation, reduction, and ring contraction .Molecular Structure Analysis

The molecular structure of 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid is complex and combines the structural features of two compound families: 1,2,4-Benzothiadiazine 1,1-dioxide derivatives and phthalazinone . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .Chemical Reactions Analysis

The chemical reactions of 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid involve several processes. These include ring closure, alkylation, acylation, reduction, and ring contraction . The introduction of a 5-indolyl or 3,4-dimethoxyphenyl at the affinity pocket generated the most potent analogues .Scientific Research Applications

Chemical Synthesis and Properties

The compound 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid and its derivatives have been extensively studied in the context of chemical synthesis and properties. For instance, Chernykh et al. (1976) synthesized the ethyl ester and amides of this compound through a reaction with diethyl oxalate or oxamic acid esters, exploring the hydrolysis, amination, and hydrazinolysis of the ester (Chernykh, Gridasov, & Petyunin, 1976). Additionally, Gyűjtő et al. (2020) investigated transformations of this compound, focusing on nucleophilic substitution of chlorine atoms and demethylation of the methoxy group, which are important for organic and medicinal chemistry applications (Gyűjtő et al., 2020).

Crystal Structure Analysis

The crystal structures of derivatives of 2H-1,2,4-Benzothiadiazine-1,1-dioxide have been a subject of interest. Bombieri et al. (1990) determined the crystal structures of two such derivatives, providing insights into their planarity and tautomeric equilibrium, which is significant for understanding their chemical behavior (Bombieri et al., 1990).

Stereospecific Synthesis

The stereospecific synthesis of derivatives of 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid has been explored to maintain enantiomeric purity. Tait et al. (1996) synthesized 3-[(2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids from corresponding mercaptoderivatives, showcasing the maintenance of enantiomeric purity in nucleophilic substitution (Tait, Colorni, & Bella, 1996).

Allosteric Modulation in Neuroscience

In the field of neuroscience, derivatives of 2H-1,2,4-Benzothiadiazine-1,1-dioxide have been evaluated for their potential as allosteric modulators. Braghiroli et al. (2002) synthesized a series of these derivatives and assessed their activity as allosteric modulators of kainate-activated currents in primary cultures of cerebellar granule neurons, distinguishing between positive and negative modulatory properties (Braghiroli et al., 2002).

Novel Synthetic Methods

Research has also focused on developing novel synthetic methods for derivatives of 2H-1,2,4-Benzothiadiazine-1,1-dioxide. Ivanova et al. (2012) introduced a novel method for the preparation of 2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxides from saccharin derivatives, utilizing a Curtius rearrangement followed by intramolecular cyclization (Ivanova et al., 2012).

Safety And Hazards

While specific safety and hazards related to 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid are not mentioned in the sources, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Future Directions

The future directions for the study of 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid could involve more intensive research into its potential therapeutic applications . This could include further exploration of its antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties, as well as its ability to activate KATP channels and modulate AMPA receptors .

properties

IUPAC Name |

1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4S/c11-8(12)7-9-5-3-1-2-4-6(5)15(13,14)10-7/h1-4H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIARBUCVYFXSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=NS2(=O)=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10206576 | |

| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid | |

CAS RN |

57864-78-5 | |

| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057864785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10206576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

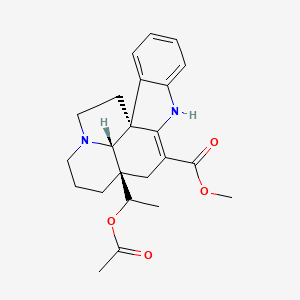

![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-2-hydroxy-3-phenylpropanoate](/img/structure/B1216117.png)

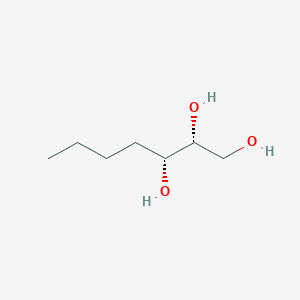

![6-[(3,4,5-Trichloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1216123.png)

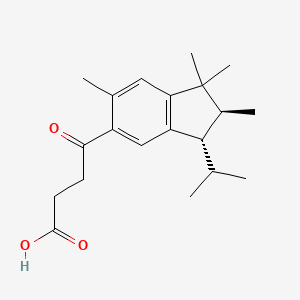

![[20,22,23,25-Tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1216126.png)

![2-bromo-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1216127.png)